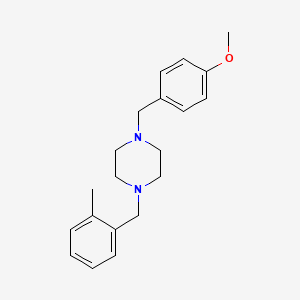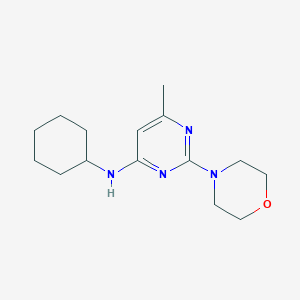![molecular formula C17H20ClN5O B5504515 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)
3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls into a category of chemicals known for their versatile biological activities. Compounds with similar structures have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. The synthesis and characterization of such compounds provide insights into their molecular structure, chemical reactions, and properties which are foundational for understanding their applications and functionalities.
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions, aiming to introduce specific functional groups that confer the desired biological activities. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor, demonstrates the intricate steps involved in creating compounds with significant biological activities (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds is elucidated using techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These methods provide detailed insights into the crystalline forms, stability, and molecular vibrations, which are crucial for understanding the compound's interactions at the molecular level (Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving related compounds often aim at modifying their molecular structure to enhance their biological efficacy or to introduce new functionalities. The reactivity of these compounds under various conditions can lead to the formation of new heterocyclic systems, demonstrating the versatility and potential for diversification in chemical synthesis (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, are critical for the compound's application and handling. For example, different crystalline forms of a related compound showed distinct melting points and thermal behaviors, indicating differences in their stability and potential applicability (Yanagi et al., 2000).
科学的研究の応用
Synthesis and Antibacterial Activity
One study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, and evaluated their antibacterial activity. The research demonstrated an efficient and environmentally friendly reaction process for preparing these derivatives and highlighted their potential in combating bacterial infections (Rostamizadeh et al., 2013).
Histone Deacetylase Inhibition for Cancer Therapy
Another significant application involves the design, synthesis, and biological evaluation of related compounds as histone deacetylase (HDAC) inhibitors. These inhibitors, including molecules with a core structure similar to the compound , show promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and triggering apoptosis. The research underscores the compound's potential as an orally bioavailable anticancer drug (Zhou et al., 2008).
Neuroleptic Activity
Further research into benzamides of N,N-disubstituted ethylenediamines, including compounds with a similar structure, has demonstrated potential neuroleptic properties. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, and suggesting their application in the treatment of psychosis (Iwanami et al., 1981).
Antimicrobial Agents
Another study synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials structurally related to 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide. These compounds exhibited significant antimicrobial activity, providing insights into their potential use as antimicrobial agents (Hossan et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
3-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-15-11-16(22-12-21-15)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCMYIMHIKSIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)


![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)


